molecular formula C10H14ClF3N2O3S B2632573 1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride CAS No. 1856034-82-6

1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2632573
CAS No.: 1856034-82-6
M. Wt: 334.74
InChI Key: AYZLAWWOIGPDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a complex structure that includes a pyrazole ring, a sulfonyl chloride group, and a trifluoropropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the isopropyl group, and the attachment of the trifluoropropoxy and sulfonyl chloride groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamide derivatives, while hydrolysis results in sulfonic acid formation.

Scientific Research Applications

1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have biological activity, making it useful in the development of pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoropropoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: Lacks the sulfonyl chloride group, which affects its reactivity and applications.

    1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonic acid: The hydrolyzed form of the sulfonyl chloride derivative, with different chemical properties.

Uniqueness

1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both the sulfonyl chloride and trifluoropropoxy groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Properties

IUPAC Name

1-propan-2-yl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClF3N2O3S/c1-7(2)16-5-9(20(11,17)18)8(15-16)6-19-4-3-10(12,13)14/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZLAWWOIGPDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)COCCC(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.